molecular formula C14H13BrN2O4S B4653404 N-(4-bromo-2-ethylphenyl)-3-nitrobenzenesulfonamide

N-(4-bromo-2-ethylphenyl)-3-nitrobenzenesulfonamide

Cat. No. B4653404
M. Wt: 385.23 g/mol
InChI Key: IWYNBYSWLXFCBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-ethylphenyl)-3-nitrobenzenesulfonamide, also known as BES, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-ethylphenyl)-3-nitrobenzenesulfonamide is not fully understood. It is believed to work by chelating zinc ions and disrupting the function of zinc-dependent enzymes and proteins. N-(4-bromo-2-ethylphenyl)-3-nitrobenzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
N-(4-bromo-2-ethylphenyl)-3-nitrobenzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. N-(4-bromo-2-ethylphenyl)-3-nitrobenzenesulfonamide has been found to have anti-inflammatory activity and has been used to treat inflammatory bowel disease. It has also been found to have neuroprotective effects and has been studied as a potential treatment for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-ethylphenyl)-3-nitrobenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that is easy to synthesize and purify. N-(4-bromo-2-ethylphenyl)-3-nitrobenzenesulfonamide is also highly selective for zinc ions and has low toxicity. However, N-(4-bromo-2-ethylphenyl)-3-nitrobenzenesulfonamide has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents. N-(4-bromo-2-ethylphenyl)-3-nitrobenzenesulfonamide can also be affected by pH and the presence of other metal ions.

Future Directions

There are several future directions for research on N-(4-bromo-2-ethylphenyl)-3-nitrobenzenesulfonamide. One area of research is the development of new fluorescent probes for the detection of zinc ions. Another area of research is the use of N-(4-bromo-2-ethylphenyl)-3-nitrobenzenesulfonamide as a photosensitizer for photodynamic therapy of cancer. N-(4-bromo-2-ethylphenyl)-3-nitrobenzenesulfonamide could also be studied as a potential treatment for other diseases such as Alzheimer's disease and inflammatory bowel disease. Additionally, the mechanism of action of N-(4-bromo-2-ethylphenyl)-3-nitrobenzenesulfonamide could be further elucidated to better understand its biochemical and physiological effects.
Conclusion:
In conclusion, N-(4-bromo-2-ethylphenyl)-3-nitrobenzenesulfonamide is a chemical compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. N-(4-bromo-2-ethylphenyl)-3-nitrobenzenesulfonamide has shown great potential for use in various fields of research and could lead to the development of new treatments for diseases.

Scientific Research Applications

N-(4-bromo-2-ethylphenyl)-3-nitrobenzenesulfonamide has been widely used in scientific research as a fluorescent probe for the detection of zinc ions. It has also been used as a photosensitizer for photodynamic therapy of cancer. N-(4-bromo-2-ethylphenyl)-3-nitrobenzenesulfonamide has been found to have antimicrobial activity against various bacteria and fungi. It has been used as a tool to study the mechanism of action of certain enzymes and proteins.

properties

IUPAC Name

N-(4-bromo-2-ethylphenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O4S/c1-2-10-8-11(15)6-7-14(10)16-22(20,21)13-5-3-4-12(9-13)17(18)19/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYNBYSWLXFCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-ethylphenyl)-3-nitrobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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